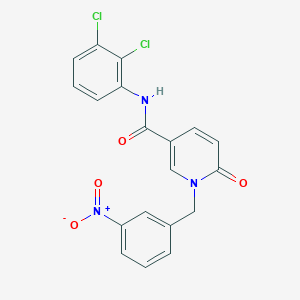

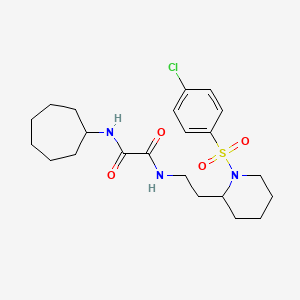

![molecular formula C11H13ClN2O2 B2537281 2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride CAS No. 1365966-39-7](/img/structure/B2537281.png)

2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Synthesis Analysis

2-Amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides, the structures of which were established on the basis of X-ray structural analysis, reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .

Molecular Structure Analysis

The structure of imidazo[1,2-a]pyridine derivatives was confirmed by X-ray structural analysis .

Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine further reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this chemical belongs, are recognized as important scaffolds in medicinal chemistry due to their wide range of applications .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with various biological targets through direct functionalization, which is considered an efficient strategy for the construction of imidazo[1,2-a]pyridine derivatives .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridines have been associated with a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Action Environment

The synthesis and functionalization of imidazo[1,2-a]pyridines are known to be influenced by various reaction conditions .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride in lab experiments is its ability to induce DNA damage and mutations, which can be used to study the mechanisms of carcinogenesis. This compound is also relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of using this compound is that it is a synthetic analogue of a naturally occurring carcinogen, and therefore may not fully replicate the effects of the natural compound. Additionally, this compound has been shown to induce tumors in rodents, which may limit its use in certain types of experiments.

Direcciones Futuras

There are several potential future directions for research involving 2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride. One area of interest is the development of novel chemopreventive agents that can inhibit the formation of DNA adducts induced by this compound. Another potential direction is the identification of specific DNA adducts induced by this compound that are associated with cancer development. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, particularly in human tissues.

Métodos De Síntesis

2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can be synthesized by reacting 2-amino-3-methylimidazo[4,5-f]quinoline with ethyl chloroformate and sodium hydroxide in the presence of hydrochloric acid. The resulting product is then purified by recrystallization.

Aplicaciones Científicas De Investigación

2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is primarily used in scientific research to investigate the mechanisms of carcinogenesis. It has been shown to induce DNA damage and mutations in vitro and in vivo, making it a valuable tool for studying the molecular mechanisms of cancer development. This compound has also been used to evaluate the efficacy of chemopreventive agents and to identify potential targets for cancer therapy.

Propiedades

IUPAC Name |

2-ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c1-3-9-7(2)13-6-8(11(14)15)4-5-10(13)12-9;/h4-6H,3H2,1-2H3,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBRCVFHBBMJRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N2C=C(C=CC2=N1)C(=O)O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2537199.png)

![3-[(3-chloro-4-fluorophenyl)sulfonyl]-7-(diethylamino)-2H-chromen-2-one](/img/structure/B2537202.png)

![6-(Benzo[b]oxepin-4-yl)-3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2537205.png)

![4-{Methyl[2-(methylamino)ethyl]amino}benzene-1-sulfonamide](/img/structure/B2537208.png)

![1-(3,4-Dimethoxybenzoyl)-8-methyl-3-phenyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2537210.png)

![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2537212.png)

![N-[2-(Cyanomethylamino)-2-oxoethyl]-6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2537220.png)